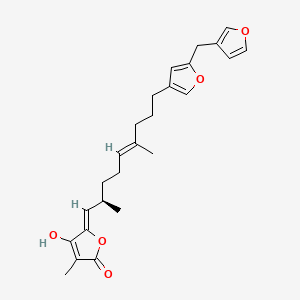
Ircinin II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5Z)-5-[(E)-9-[5-(furan-3-ylmethyl)furan-3-yl]-2,6-dimethylnon-5-enylidene]-4-hydroxy-3-methylfuran-2-one is a complex organic molecule characterized by its unique structure, which includes multiple furan rings and a hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(E)-9-[5-(furan-3-ylmethyl)furan-3-yl]-2,6-dimethylnon-5-enylidene]-4-hydroxy-3-methylfuran-2-one typically involves multiple steps, including the formation of furan rings and the introduction of functional groups. One common synthetic route includes the following steps:
Formation of Furan Rings: The furan rings can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The hydroxy and methyl groups are introduced through selective functionalization reactions, such as hydroxylation and methylation.
Coupling Reactions: The furan rings are coupled with the non-5-enylidene chain through cross-coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxy group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the double bonds in the non-5-enylidene chain to single bonds, altering the compound’s structure and properties.
Substitution: Substitution reactions can occur at the furan rings, where hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reagents like bromine or chlorine, and alkylation reagents such as alkyl halides, are commonly employed.
Major Products
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the fully saturated non-5-enylidene chain.
Substitution: The major products are the substituted furan derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, the compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with biological targets, such as enzymes or receptors, could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound may be used as an intermediate in the production of fine chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism by which (5Z)-5-[(E)-9-[5-(furan-3-ylmethyl)furan-3-yl]-2,6-dimethylnon-5-enylidene]-4-hydroxy-3-methylfuran-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
- (5Z)-5-[(E)-9-[5-(furan-3-ylmethyl)furan-3-yl]-2,6-dimethylnon-5-enylidene]-4-hydroxy-3-methylfuran-2-one
- (5Z)-5-[(E)-9-[5-(furan-2-ylmethyl)furan-2-yl]-2,6-dimethylnon-5-enylidene]-4-hydroxy-3-methylfuran-2-one
- (5Z)-5-[(E)-9-[5-(furan-3-ylmethyl)furan-3-yl]-2,6-dimethylnon-4-enylidene]-4-hydroxy-3-methylfuran-2-one
Uniqueness
The uniqueness of (5Z)-5-[(E)-9-[5-(furan-3-ylmethyl)furan-3-yl]-2,6-dimethylnon-5-enylidene]-4-hydroxy-3-methylfuran-2-one lies in its specific arrangement of furan rings and functional groups. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
特性
CAS番号 |
35761-52-5 |
|---|---|
分子式 |
C25H30O5 |
分子量 |
410.5 g/mol |
IUPAC名 |
(5Z)-5-[(E,2R)-9-[5-(furan-3-ylmethyl)furan-3-yl]-2,6-dimethylnon-5-enylidene]-4-hydroxy-3-methylfuran-2-one |
InChI |
InChI=1S/C25H30O5/c1-17(6-4-8-18(2)12-23-24(26)19(3)25(27)30-23)7-5-9-20-13-22(29-16-20)14-21-10-11-28-15-21/h6,10-13,15-16,18,26H,4-5,7-9,14H2,1-3H3/b17-6+,23-12-/t18-/m1/s1 |
InChIキー |
YIWFEASCLZQHBJ-WCAMTQCTSA-N |
異性体SMILES |
CC1=C(/C(=C/[C@H](C)CC/C=C(\C)/CCCC2=COC(=C2)CC3=COC=C3)/OC1=O)O |
正規SMILES |
CC1=C(C(=CC(C)CCC=C(C)CCCC2=COC(=C2)CC3=COC=C3)OC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)
![2-[(1-Hydroxycyclohexyl)methyl]benzamide](/img/structure/B14689738.png)
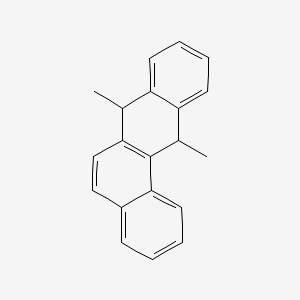
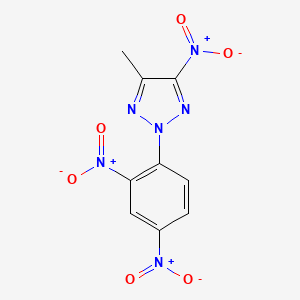
![3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane](/img/structure/B14689752.png)
![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)

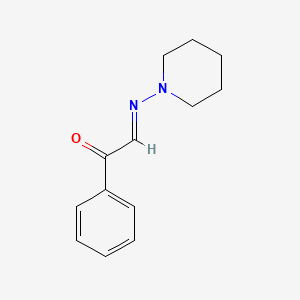
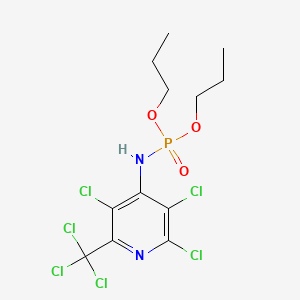
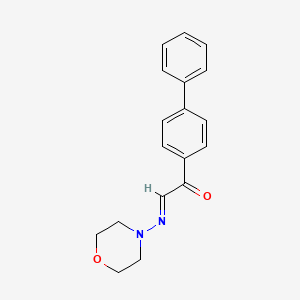
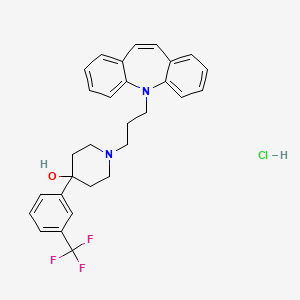
![s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14689777.png)

